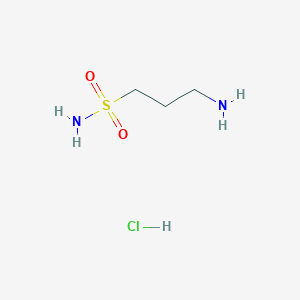
3-Aminopropane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropane-1-sulfonamide hydrochloride, also known as APSA-HCl, is a synthetic compound that has been used in various scientific research applications. It is an organosulfur compound, which is a type of organic compound containing sulfur. APSA-HCl has been found to have several biochemical and physiological effects, and has been used in laboratory experiments to study these effects.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Sulfonamides, including structures similar to 3-Aminopropane-1-sulfonamide hydrochloride, are pivotal in developing various drugs due to their broad bioactivity spectrum. These compounds have been found to exhibit antibacterial, anticancer, antiepileptic, and diuretic properties. Recent patents and research have focused on sulfonamide derivatives as carbonic anhydrase inhibitors (CAIs) for treating glaucoma, cancer, and metabolic disorders. Novel sulfonamide compounds are being explored for selective antiglaucoma drugs, antitumor agents, and diagnostic tools. The evolution of sulfonamides into drugs like apricoxib and pazopanib demonstrates significant antitumor activity, underlying the ongoing need for novel sulfonamides in medicinal applications (Carta, Scozzafava, & Supuran, 2012), (Gulcin & Taslimi, 2018).
Environmental Science
Sulfonamides have been extensively studied for their environmental impact, particularly regarding their persistence and the development of antibiotic resistance. Research indicates that sulfonamides, due to their widespread use, are commonly found in environmental samples, raising concerns about microbial resistance that could impact human health on a global scale. The biodegradation of sulfonamides, involving isolated bacteria with sulfonamide degradation capabilities, presents a promising approach for mitigating environmental contamination. However, challenges remain due to the complexity of microbial communities and environmental variables (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical Chemistry
The detection and analysis of sulfonamides in environmental and biological samples are critical for monitoring their distribution and evaluating their ecological and health impacts. Capillary electrophoresis and electrochemical determination have emerged as valuable techniques for analyzing sulfonamides due to their sensitivity, selectivity, and efficiency. These methods are essential for quality control in pharmaceuticals, food safety, and environmental monitoring, facilitating the detection of sulfonamides at low concentrations and assessing their behavior in various matrices (Hoff & Kist, 2009), (Fu et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that sulfonamides, a class of compounds to which 3-aminopropane-1-sulfonamide hydrochloride belongs, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria, leading to their inability to synthesize necessary proteins and dna .
Pharmacokinetics
It is known that sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth due to the disruption of folic acid synthesis .
Action Environment
It is known that the efficacy of sulfonamides can be affected by factors such as ph and the presence of pus, which can inhibit their antibacterial action .
Properties
IUPAC Name |
3-aminopropane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c4-2-1-3-8(5,6)7;/h1-4H2,(H2,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJRBKKDZRPLFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104458-33-5 |
Source


|
| Record name | 1-Propanesulfonamide, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104458-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminopropane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)


![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)








